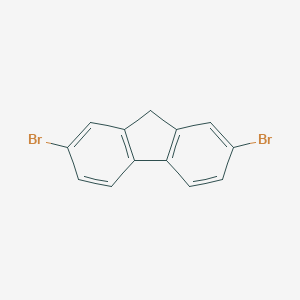

2,7-Dibromofluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167744 | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-88-8 | |

| Record name | 2,7-Dibromofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials. Its rigid, planar fluorene core, combined with the reactive bromine atoms at the 2 and 7 positions, makes it an ideal precursor for creating π-conjugated systems through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, applications, and safety protocols associated with this compound, intended for professionals in research and development.

Chemical and Physical Properties

This compound typically appears as a white to light yellow or off-white crystalline powder.[2][3] It is soluble in solvents like chloroform, though its solubility in water is negligible.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 16433-88-8 | [5] |

| Molecular Formula | C₁₃H₈Br₂ | [5] |

| Molecular Weight | 324.01 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 164-166 °C | [2] |

| Boiling Point | ~329.77 °C (rough estimate) | [3] |

| Density | ~1.72 g/cm³ (estimate) | [2] |

| IUPAC Name | 2,7-dibromo-9H-fluorene | [5] |

| InChI Key | AVXFJPFSWLMKSG-UHFFFAOYSA-N | |

| SMILES | Brc1ccc-2c(Cc3cc(Br)ccc-23)c1 |

Spectroscopic Properties

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | References |

| ¹H NMR | 7.65 (s, 2H), 7.60 (d, J=8 Hz, 2H), 7.51 (dd, J=8 Hz, 2H), 3.85 (s, 2H) | [6] |

| ¹³C NMR | 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | [6] |

-

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is available in public databases and can be used for structural confirmation.[5][7]

-

UV-Vis Spectroscopy: In dichloromethane, a UV-Vis spectrum of 2,7-dibromo-9H-fluorene has been reported.[8]

Synthesis and Purification

The most common synthetic route to this compound is the electrophilic bromination of fluorene. Several protocols exist, offering different advantages in terms of yield, scalability, and reaction conditions.

Experimental Protocol 1: Bromination using Copper(II) Bromide on Alumina

This method provides a high yield of the desired product under reflux conditions.[6][9]

Materials:

-

Fluorene (1.5 g, 9.0 mmol)

-

Copper(II) bromide on alumina (30 g)

-

Carbon tetrachloride (CCl₄, 130 mL)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate/hexane mixture (5:95 v/v) for recrystallization

Procedure:

-

Dissolve fluorene in 80 mL of CCl₄ in a round-bottom flask.

-

Add 30 g of copper(II) bromide on alumina to the solution.

-

Stir the mixture at reflux for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the solid material and wash it with 50 mL of CCl₄.

-

Dry the combined organic solution over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as yellow solids (Expected yield: ~2.87 g, 98%).[6]

-

Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals.[6][9]

Experimental Protocol 2: Bromination using an In-Situ Generated Brominating Agent

This patented method utilizes a bromide salt, an acid, and an oxidant, offering an alternative to using elemental bromine or pre-formed brominating agents.[10]

Materials:

-

Fluorene

-

Organic solvent (e.g., 1,2-dichloroethane)

-

Bromide source (e.g., sodium bromide, potassium bromide)

-

Acid (e.g., sulfuric acid, phosphoric acid)

-

Oxidant (e.g., hydrogen peroxide, peracetic acid)

-

Saturated sodium sulfite solution

Procedure:

-

Dissolve fluorene in an organic solvent in a reactor.

-

Add an aqueous solution of the bromide and the acid at room temperature. The molar ratio of fluorene:bromide:acid should be approximately 1:2-3:1-2.

-

Gradually add an aqueous solution of the oxidant while stirring. The molar ratio of fluorene:oxidant should be 1:2-4.

-

Stir the reaction at room temperature for 2-8 hours, monitoring progress by liquid chromatography.

-

Upon completion, add saturated sodium sulfite solution to quench any unreacted bromine.

-

Filter the resulting solid and wash with 1,2-dichloroethane and water to obtain the product with >98% purity.

-

The filtrate can be separated, and the organic phase concentrated to yield more product, which can be further purified by recrystallization. The total reported yield is 78-85%.[10]

Purification

The most common method for purifying this compound is recrystallization.[11] A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethyl acetate), followed by the addition of a solvent in which it is insoluble (e.g., hexane) to induce crystallization upon slow cooling.[9][12]

Applications in Materials Science

This compound is a cornerstone monomer for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics.

Suzuki Coupling Polymerization

The bromine atoms on the fluorene core are excellent leaving groups for palladium-catalyzed Suzuki cross-coupling reactions. This reaction is widely used to polymerize this compound (or its 9,9-disubstituted derivatives) with fluorene-2,7-diboronic acid esters to create high molecular weight polyfluorenes.[9][13] These polymers are investigated as hole-transporting materials for organic light-emitting diodes (OLEDs) and for use in label-free DNA microarrays.

Experimental Protocol: General Suzuki Polymerization

The following is a representative protocol for the synthesis of a polyfluorene using a 2,7-dibromo-9,9-dialkylfluorene monomer.[13]

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.015 eq)

-

Triphenylphosphine (PPh₃) (0.060 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (4.00 eq)

-

Anhydrous, degassed toluene and deionized water

-

Methanol

Procedure:

-

In a glovebox, combine the dibromo monomer, the diboronic ester monomer, and potassium carbonate in a Schlenk flask.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a minimal amount of degassed toluene.

-

Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (e.g., 4:1 ratio) to create a biphasic system.

-

Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24-48 hours.

-

After the reaction, cool the mixture and precipitate the polymer by slowly adding the organic phase to a large volume of methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum. Further purification can be achieved using Soxhlet extraction.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Table 3: GHS Hazard Information for this compound

| Identifier | Description | References |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [chembk.com]

- 3. 16433-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 20.210.105.67 [20.210.105.67]

- 10. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]

- 11. longdom.org [longdom.org]

- 12. How To [chem.rochester.edu]

- 13. benchchem.com [benchchem.com]

physical and chemical properties of 2,7-Dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials.[1][2] Its rigid, planar fluorene core, functionalized with bromine atoms at the 2 and 7 positions, makes it an ideal intermediate for creating a variety of functional polymers and small molecules.[3] These materials, particularly polyfluorene derivatives, are of significant interest due to their excellent thermal and chemical stability, high quantum efficiency, and wide band gaps, which are desirable properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Physical Properties

| Property | Value | Reference |

| Appearance | White to pale cream or pale pink crystals or powder | [6] |

| Melting Point | 164-166 °C | [1][7][8][9][10] |

| Boiling Point | 402.7 °C at 760 mmHg (estimate) | [11] |

| Density | ~1.72-1.79 g/cm³ (estimate) | [7][11] |

| Solubility | Soluble in chloroform; slightly soluble in ethanol and ether; almost insoluble in water. | [1][4] |

| Vapor Pressure | 2.5E-06 mmHg at 25°C | [7][11] |

Chemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈Br₂ | [8] |

| Molecular Weight | 324.01 g/mol | [7][8][12] |

| IUPAC Name | 2,7-dibromo-9H-fluorene | [6][12] |

| CAS Number | 16433-88-8 | [1][8] |

| ¹H NMR (CDCl₃) | δ (ppm) 7.65 (s, 2H), 7.60 (d, J = 8 Hz, 2H), 7.51 (dd, J = 8 Hz, 2H), 3.85 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ (ppm) 144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68 | [13] |

| InChI Key | AVXFJPFSWLMKSG-UHFFFAOYSA-N | [8][14] |

| SMILES | Brc1ccc2c(Cc3cc(Br)ccc23)c1 | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its practical application in research and development.

Synthesis of this compound from Fluorene

A common method for the synthesis of this compound involves the direct bromination of fluorene. One effective protocol utilizes copper(II) bromide on alumina as the brominating agent.[3][13]

Materials:

-

Fluorene (1.5 g, 9.0 mmol)

-

Copper(II) bromide on alumina (30 g)

-

Carbon tetrachloride (CCl₄, 130 mL)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate/hexane mixture (5:95 v/v)

Procedure:

-

A solution of fluorene in CCl₄ (80 mL) is prepared.

-

30 g of copper(II) bromide on alumina is added to the solution.

-

After cooling to room temperature, the solid material is removed by filtration and washed with CCl₄ (50 mL).[13]

-

The combined organic solution is dried over anhydrous magnesium sulfate.[3][13]

-

The solvent is removed under reduced pressure, yielding the crude product as a yellow solid.[13]

-

The product is purified by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to give pale yellow crystals.[13] Yield: 2.87 g (98%)[13]

Oxidation to 2,7-Dibromo-9-fluorenone

This compound can be readily oxidized to 2,7-Dibromo-9-fluorenone, another important intermediate, particularly for the synthesis of polymers with altered electronic properties.[15][16]

Materials:

-

This compound (10.0 g, 30.9 mmol)

-

Chromium(VI) oxide (CrO₃, 12 g, 0.12 mol)

-

Acetic acid (250 mL)

-

Water

Procedure:

-

A suspension of this compound and CrO₃ in acetic acid is prepared.[15]

-

The mixture is stirred at room temperature for 12 hours.[15]

-

The resulting yellow precipitate is collected by suction filtration.[15]

-

The collected solid is washed thoroughly with water.

-

The product is dried under vacuum to yield 2,7-Dibromo-9-fluorenone as a yellow solid.[15] Yield: 10.1 g (98%)[15]

Role as a Versatile Chemical Intermediate

The primary utility of this compound lies in its role as a monomer for the synthesis of conjugated polymers via cross-coupling reactions, such as Suzuki and Yamamoto couplings. The bromine atoms provide reactive sites for the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems. These polymers are the active components in a range of organic electronic devices.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95), should be used during handling. It should be stored in a dry, well-sealed container at room temperature.[1]

Conclusion

This compound is a foundational molecule in the field of organic electronics. Its well-defined structure and reactivity allow for the systematic design and synthesis of high-performance materials. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound, facilitating its effective use in the development of next-generation electronic and photonic devices.

References

- 1. This compound | 16433-88-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 20.210.105.67 [20.210.105.67]

- 4. 9,9-Diethyl-2,7-dibromofluorene [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound 97 16433-88-8 [sigmaaldrich.com]

- 9. This compound 97 16433-88-8 [sigmaaldrich.com]

- 10. This compound [stenutz.eu]

- 11. This compound|Electronical chemicals|Products [codchem.com]

- 12. This compound | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. This compound(16433-88-8) 1H NMR spectrum [chemicalbook.com]

- 15. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 16. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,7-Dibromofluorene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,7-dibromofluorene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organic molecules. This document presents detailed spectral data, experimental protocols, and visualizations to facilitate a thorough understanding of the NMR characteristics of this compound.

Introduction to this compound

This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a key building block in the synthesis of various organic electronic materials, including polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A precise understanding of its structure, confirmed by NMR spectroscopy, is crucial for the development of these advanced materials.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals in the aromatic region, corresponding to the six aromatic protons, and a signal in the aliphatic region for the methylene protons at the C9 position.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 7.67 | Doublet (d) | 2H | 1 | H-1, H-8 |

| 7.61 | Doublet (d) | 2H | 8 | H-4, H-5 |

| 7.51 | Doublet of Doublets (dd) | 2H | 8 | H-3, H-6 |

| 3.87 | Singlet (s) | 2H | - | H-9 |

Note: The reported coupling constant of 1 Hz for the doublet at 7.67 ppm is likely a long-range coupling or a typographical error in the source literature. The doublet of doublets at 7.51 ppm is reported with only one coupling constant.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven different carbon environments in the molecule.

| Chemical Shift (δ) in ppm | Assignment |

| 144.65 | C-4a, C-4b |

| 139.55 | C-8a, C-9a |

| 130.01 | C-3, C-6 |

| 128.16 | C-4, C-5 |

| 121.04 | C-1, C-8 |

| 120.82 | C-2, C-7 |

| 36.43 | C-9 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically a height of 4-5 cm.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton signals.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2 seconds is a common starting point.

-

Spectral Width: A spectral width of around 200-250 ppm is used to encompass the full range of carbon chemical shifts.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of the peaks are determined.

Visualization of NMR Analysis Workflow

The following diagrams illustrate the logical workflow of NMR analysis for structural elucidation.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Logical relationships in NMR-based structural elucidation.

An In-depth Technical Guide to the FT-IR and UV-Vis Spectra of 2,7-Dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 2,7-Dibromofluorene. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of fluorene derivatives in fields such as organic electronics and pharmaceutical development.

Introduction

This compound is a key synthetic intermediate used in the preparation of a wide range of organic materials, including polymers for organic light-emitting diodes (OLEDs) and other electronic devices. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and the prediction of the photophysical properties of its derivatives. This guide presents a detailed analysis of its FT-IR and UV-Vis spectra, including experimental protocols and data interpretation.

FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its aromatic and halogenated structure.

Data Presentation: FT-IR Spectral Data

The following table summarizes the characteristic infrared absorption bands for this compound. The assignments are based on established group frequency correlations for aromatic and halogenated compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1585 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1500-1400 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~880 | C-H Out-of-Plane Bending (para-substituted pattern) | Strong |

| 600-500 | C-Br Stretch | Medium-Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound displays key features that confirm its molecular structure:

-

Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region is characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the fluorene ring system.[1]

-

C-H Out-of-Plane Bending: A strong band around 880 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations, and its position is characteristic of a 1,2,4-trisubstituted or, in this symmetric case, a 2,7-disubstituted aromatic ring system.

-

C-Br Stretching: The presence of one or more bands in the 600-500 cm⁻¹ region is a clear indication of the carbon-bromine stretching vibration, confirming the bromination of the fluorene core.

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

This compound solid sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

UV-Vis Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the absorption of UV light leads to π → π* transitions. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the solvent environment.

Data Presentation: UV-Vis Spectral Data

The following table summarizes the expected UV-Vis absorption data for this compound in a common organic solvent. Due to the limited availability of precise quantitative data for this compound, the absorption maximum is estimated based on data for closely related fluorene derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Tetrahydrofuran (THF) | ~300-320 | Not available | π → π* |

Note: The absorption maximum (λmax) can be influenced by the solvent polarity.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be dominated by a strong absorption band in the UV region. This absorption corresponds to a π → π* electronic transition within the conjugated fluorene system. The bromine substituents can cause a slight red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted fluorene.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound in a solution.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., Tetrahydrofuran - THF)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., THF, Dichloromethane).[2]

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for FT-IR and UV-Vis spectroscopy.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Experimental workflow for UV-Vis analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromofluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromofluorene and its derivatives. Fluorene-based compounds are a significant class of materials in organic electronics and medicinal chemistry, valued for their rigid, planar structure and unique photophysical properties. This compound, in particular, serves as a versatile building block, enabling the construction of complex molecular architectures through a variety of chemical transformations. The bromine atoms at the 2 and 7 positions are strategically placed for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This guide details the synthetic routes to key this compound derivatives and the analytical methods for their characterization, presented in a format tailored for researchers and professionals in the field.

Synthesis of the this compound Core

The foundational step in the synthesis of its derivatives is the preparation of this compound itself. A common and effective method involves the direct bromination of fluorene.

Experimental Protocol: Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of fluorene with a brominating agent. One such procedure utilizes copper(II) bromide on alumina.

Materials:

-

Fluorene

-

Copper(II) bromide on alumina

-

Carbon tetrachloride (CCl4)

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of fluorene (1.5 g, 9.0 mmol) in CCl4 (80 mL) is prepared.

-

To this solution, 30 g of copper(II) bromide on alumina is added.

-

The reaction mixture is stirred at reflux for 5 hours.

-

After cooling to room temperature, the solid material is filtered and washed with CCl4 (50 mL).

-

The organic solution is then dried over magnesium sulfate.

-

Removal of the solvent under reduced pressure yields the crude product.

-

Recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) affords this compound as yellow crystals (2.87 g, 98% yield).[1]

Synthesis of this compound Derivatives

The versatility of the this compound core allows for a wide range of derivatives to be synthesized through reactions at the C-9 position and the C-Br bonds.

Alkylation at the C-9 Position: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

The introduction of alkyl chains at the C-9 position is crucial for improving the solubility of fluorene-based polymers in common organic solvents.

Experimental Protocol:

Step 1: Synthesis of 9,9-Dioctylfluorene

-

To a solution of fluorene (8.48 g, 51.1 mmol) in THF (120 mL) at -78 °C, n-butyllithium (42.92 mL, 107.31 mmol, 2.5 M in hexane) is added dropwise.

-

The mixture is stirred at -78 °C for 45 minutes.

-

Octyl bromide (22.70 g, 117.53 mmol) in THF (25 mL) is added dropwise.

-

The solution is allowed to warm to room temperature and stirred for 3 hours.

-

The mixture is poured into water and extracted with ether.

-

The organic extracts are washed with brine and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and excess octyl bromide is removed by distillation to yield 9,9-dioctylfluorene.[1]

Step 2: Bromination to 2,7-Dibromo-9,9-dioctylfluorene The procedure is analogous to the synthesis of this compound, using 9,9-dioctylfluorene as the starting material.

Oxidation to 2,7-Dibromo-9-fluorenone

Oxidation of the methylene bridge at the C-9 position to a carbonyl group yields 2,7-dibromo-9-fluorenone, another important intermediate.

Experimental Protocol:

-

A mixture of this compound (10.0 g, 30.9 mmol) and CrO3 (12 g, 0.12 mol) is suspended in 250 mL of acetic acid.

-

The mixture is stirred at room temperature for 12 hours.

-

The resulting yellow precipitate is collected by suction filtration, washed thoroughly with water, and dried under vacuum to provide 2,7-dibromo-9-fluorenone as a yellow solid (10.1 g, 98% yield).[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2 and 7 positions are ideal for participating in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4][5]

General Reaction Scheme:

Experimental Protocol for Double Suzuki-Miyaura Coupling:

-

A mixture of the this compound derivative (3.21 mmol), the desired boronic acid (6.7 mmol), and barium hydroxide monohydrate (2.42 g, 12.8 mmol) in a solvent mixture of DME (20 mL) and water (5 mL) is prepared.

-

The mixture is thoroughly degassed with a nitrogen stream.

-

Pd(PPh3)4 (2 mg, 0.0017 mmol) is added, and the mixture is heated to reflux for 24 hours.

-

After cooling, dichloromethane (25 mL) is added, and the mixture is washed with 10% aqueous HCl (4 x 25 mL) and dried over MgSO4.

-

The product is purified by silica gel chromatography.[6]

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[7][8]

General Reaction Scheme:

Experimental Protocol: A general procedure for the Heck reaction involves reacting the this compound derivative with an alkene in the presence of a palladium catalyst, such as Pd(OAc)2, a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent like DMF or NMP at elevated temperatures.[9][10][11]

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13][14]

General Reaction Scheme:

Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add the this compound derivative, the terminal alkyne (1.1 - 1.5 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), a ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in an anhydrous solvent (e.g., THF or DMF).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[13][15][16]

Cyanation is the introduction of a cyanide group onto a substrate.[17] For aryl bromides like this compound, palladium-catalyzed cyanation is a common method.[17] The Rosenmund-von Braun reaction, using copper(I) cyanide, is another established method.[18]

Experimental Protocol (Palladium-Catalyzed): A practical, ligand-free cyanation of aryl bromides can be achieved using a palladium catalyst in combination with a non-toxic cyanide source, such as K4[Fe(CN)6], and a base in a polar aprotic solvent.[19]

Characterization

The synthesized this compound and its derivatives are typically characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Melting Point (mp): The melting point is a useful indicator of the purity of a solid compound.

-

Elemental Analysis: Provides the percentage composition of elements in the compound.

Data Presentation

The following table summarizes key characterization data for this compound and some of its important derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | C13H8Br2 | 324.01[20] | 164-166 | 7.67 (d, 2H), 7.61 (d, 2H), 7.51 (dd, 2H), 3.87 (s, 2H)[1] | 144.65, 139.55, 130.01, 128.16, 121.04, 120.82, 36.43[1] |

| 2,7-Dibromo-9-fluorenone | C13H6Br2O | 338.00 | - | 7.77 (s, 2H), 7.63 (d, 2H), 7.39 (d, 2H)[2] | - |

| Ethyl this compound-9-carboxylate | C16H12Br2O2 | 396.07 | 98-100[1] | 7.81 (d, 2H), 7.57 (d, 4H), 7.55 (d, 2H), 4.82 (s, 1H), 4.27 (q, 2H), 1.32 (t, 3H)[1] | 169.16, 142.01, 139.19, 131.31, 128.93, 121.29, 121.14, 61.78, 52.81, 14.05[1] |

| 9,9-Dioctylfluorene | C29H42 | 390.65 | 34-37[1] | 7.82 (dd, 2H), 7.42 (m, 6H), 2.12 (m, 4H), 1.35-1.24 (m, 20H), 0.96 (t, 6H), 0.79 (m, 4H)[1] | 150.63, 141.15, 126.98, 126.70, 122.78, 119.64, 55.01, 40.46, 31.84, 30.11, 29.26, 29.05, 23.77, 22.64, 14.09[1] |

Conclusion

This compound is a cornerstone building block in the synthesis of a vast array of functional organic materials. The synthetic protocols outlined in this guide, from the initial bromination of fluorene to the subsequent functionalization through alkylation, oxidation, and various cross-coupling reactions, demonstrate the remarkable versatility of this scaffold. The ability to precisely tune the electronic and physical properties of fluorene derivatives through these synthetic transformations has positioned them as critical components in the development of advanced materials for organic electronics and as promising candidates in drug discovery. The detailed experimental procedures and characterization data provided herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorene-based compounds.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. thalesnano.com [thalesnano.com]

- 17. Cyanation - Wikipedia [en.wikipedia.org]

- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 19. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 20. scbt.com [scbt.com]

A Technical Guide to the Electrochemical Properties of 2,7-Dibromofluorene-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Materials derived from 2,7-dibromofluorene have garnered significant attention in the fields of organic electronics and materials science. Their inherent electrochemical activity, coupled with the versatility of chemical modification at the C-9 position, makes them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This technical guide provides an in-depth overview of the electrochemical properties of these materials, focusing on their synthesis, characterization, and key performance metrics.

Synthesis of this compound and Derivatives

The foundation of these advanced materials lies in the synthesis of the this compound monomer. A common synthetic route involves the direct bromination of fluorene. For many applications, particularly those requiring solution processability, the fluorene core is functionalized at the C-9 position with alkyl chains, such as in 2,7-dibromo-9,9-dioctylfluorene.

Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

A typical synthesis involves the alkylation of this compound. In a representative procedure, this compound is reacted with 1-bromooctane in the presence of a strong base, such as potassium hydroxide, and a phase-transfer catalyst like Aliquat 336. The reaction is typically carried out in a biphasic system of a concentrated aqueous KOH solution and an organic solvent at elevated temperatures (e.g., 85 °C) overnight[1]. The product is then extracted with an organic solvent, such as dichloromethane, and purified.

Polymerization of this compound-Based Monomers

The conversion of this compound monomers into conjugated polymers is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent method. This reaction allows for the formation of carbon-carbon bonds between the dibrominated fluorene monomer and a diboronic acid or ester comonomer, leading to the creation of a polyfluorene backbone.

Experimental Protocol: Suzuki Coupling Polymerization of Poly(9,9-dioctylfluorene)

In a typical Suzuki polymerization to synthesize poly(9,9-dioctylfluorene) (PFO), 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester are reacted in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like potassium carbonate. The reaction is often carried out in a biphasic solvent system, for example, a mixture of toluene and water, and heated under an inert atmosphere for an extended period (e.g., 48 hours)[2]. The resulting polymer is then precipitated in a non-solvent like methanol and collected.

Caption: Synthetic workflow from fluorene to a polyfluorene derivative.

Electrochemical Characterization

The electrochemical properties of this compound-based materials are primarily investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the material, which are crucial for determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its electrochemical band gap.

Experimental Protocol: Cyclic Voltammetry of a Polyfluorene Film

A thin film of the polyfluorene derivative is typically drop-cast or spin-coated onto a working electrode (e.g., platinum or glassy carbon). The electrochemical measurements are performed in a three-electrode cell containing a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) that has been deoxygenated by purging with an inert gas like nitrogen or argon. A platinum wire is commonly used as the counter electrode and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode. The potential is swept between defined limits at a specific scan rate (e.g., 50-100 mV/s) to observe the oxidation and reduction peaks. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal or external standard for potential calibration.

Caption: Workflow for the electrochemical characterization of a polyfluorene film.

Key Electrochemical Parameters

The electrochemical data obtained from cyclic voltammetry allows for the calculation of several key parameters that dictate the material's performance in electronic devices.

| Parameter | Description | Method of Determination |

| Oxidation Potential (Eox) | The potential at which the material loses electrons (is oxidized). | Determined from the onset or peak of the oxidation wave in the cyclic voltammogram. |

| Reduction Potential (Ered) | The potential at which the material gains electrons (is reduced). | Determined from the onset or peak of the reduction wave in the cyclic voltammogram. |

| HOMO Energy Level | The energy of the highest occupied molecular orbital. A lower HOMO level generally indicates better stability against oxidation. | Estimated from the oxidation potential using the equation: EHOMO = - (Eoxonset vs Fc/Fc+ + 4.8) eV. |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital. | Estimated from the reduction potential using the equation: ELUMO = - (Eredonset vs Fc/Fc+ + 4.8) eV. |

| Electrochemical Band Gap (Egel) | The energy difference between the HOMO and LUMO levels. | Calculated as the difference between the onset oxidation and reduction potentials: Egel = |

Electrochemical Data of Representative this compound-Based Polymers

The following table summarizes the electrochemical properties of several polyfluorene derivatives, showcasing the influence of different comonomers on their electronic characteristics.

| Polymer | Comonomer | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Egel (eV) | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | - | 1.0 | -2.1 | -5.8 | -2.7 | 3.1 | [3] |

| Poly(fluorene-alt-benzothiadiazole) (F8BT) | Benzothiadiazole | 1.1 | -1.3 | -5.9 | -3.5 | 2.4 | N/A |

| Poly(fluorene-alt-thiophene) | Thiophene | 0.8 | -2.2 | -5.6 | -2.6 | 3.0 | N/A |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Spectroelectrochemistry

To gain a more comprehensive understanding of the electronic transitions and the nature of the charge carriers (polarons and bipolarons) in these materials, spectroelectrochemistry is employed. This technique combines electrochemical measurements with UV-Vis-NIR spectroscopy, allowing for the in-situ monitoring of changes in the material's absorption spectrum as a function of the applied potential[4][5].

Experimental Setup

A spectroelectrochemical experiment typically utilizes a thin-layer electrochemical cell with an optically transparent working electrode (e.g., indium tin oxide (ITO) coated glass). The cell is placed in the light path of a spectrophotometer, and the absorption spectra are recorded at various applied potentials[4].

Conclusion

This compound-based materials are a versatile class of conjugated polymers with tunable electrochemical properties. Understanding their synthesis and the detailed protocols for their electrochemical characterization is fundamental for the rational design of new materials with optimized performance for various electronic applications. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working in the development of next-generation organic electronic devices.

References

- 1. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Unveiling the molecular features of p- and n-doped polyfluorene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01933H [pubs.rsc.org]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

A Technical Guide to the Photophysical Properties of 2,7-Dibromofluorene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of 2,7-dibromofluorene and its diverse derivatives. Fluorene-based compounds are a significant class of organic materials with wide-ranging applications stemming from their unique electronic and optical characteristics.[1] Their rigid, planar structure, and high thermal stability make them ideal candidates for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for biological imaging.[1][2] The ability to readily functionalize the fluorene core, particularly at the 2, 7, and 9 positions, allows for precise tuning of their photophysical properties to suit specific applications.[2]

Core Photophysical Properties

The photophysical behavior of this compound and its derivatives is governed by the absorption of light, leading to electronic excitation, and the subsequent de-excitation processes, which can involve the emission of light (fluorescence or phosphorescence) or non-radiative decay. Key parameters that characterize these processes include the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

The Influence of Substitution

The bromine atoms at the 2 and 7 positions of this compound serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through cross-coupling reactions.[3][4] The nature of these substituents profoundly influences the molecule's electronic structure and, consequently, its photophysical properties.

-

Electron-donating and -accepting groups: The introduction of electron-donating groups (e.g., amines, alkoxides) and electron-accepting groups (e.g., nitriles, ketones) at the 2 and 7 positions can create donor-acceptor systems. This can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in a red-shift of the emission spectrum and a higher sensitivity of the emission to solvent polarity.[5]

-

Extended π-conjugation: Aryl or vinyl groups at the 2 and 7 positions extend the π-conjugated system of the fluorene core. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra.

-

Substitution at the C-9 position: The methylene bridge at the C-9 position can be readily functionalized, typically with alkyl or aryl groups. While these substituents do not directly participate in the π-conjugation of the fluorene backbone, they can influence the material's solid-state morphology and prevent aggregation-caused quenching, thereby enhancing the fluorescence quantum yield in the solid state.

Quantitative Photophysical Data

The following tables summarize key photophysical data for this compound and a selection of its derivatives, providing a comparative overview of the impact of various substituents.

Table 1: Photophysical Properties of this compound and its Derivatives

| Compound | Substituent at C-2 | Substituent at C-7 | Substituent at C-9 | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| This compound | Br | Br | H, H | CCl₄ | - | - | - | [3] |

| Poly(2,7-(9,9-dioctylfluorene)) | Polymer chain | Polymer chain | Octyl, Octyl | Solution | ~380-390 | ~410 | up to 0.87 | [3] |

| 2,7-bis(4-pyridyl)fluorene | 4-pyridyl | 4-pyridyl | H, H | Dioxane | 345 | 385, 405 | - | [5] |

| 2-(N,N-dimethylamino)-7-(4-pyridyl)fluorene | N,N-dimethylamino | 4-pyridyl | H, H | Dioxane | 388 | 498 | - | [5] |

| 2,7-bis(benzothiazol-2-yl)-9,9-diethylfluorene | benzothiazol-2-yl | benzothiazol-2-yl | Ethyl, Ethyl | Hexane | 370 | 390 | 0.85 | |

| 2,7-bis(benzothiazol-2-yl)-9,9-didecylfluorene | benzothiazol-2-yl | benzothiazol-2-yl | Decyl, Decyl | Hexane | 370 | 390 | 0.84 |

Note: The data presented is extracted from various sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for the development and application of fluorescent materials. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorene derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or THF). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum (λ_max) to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

The instrument software will automatically subtract the solvent baseline from the sample spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) if the concentration and path length are known.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has been excited by light of a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength (λ_ex), which is typically at or near the absorption maximum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and note the spectral shape and any vibronic features.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.90).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring their absorbance at the excitation wavelength remains below 0.1.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast and sensitive single-photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed light source at a high repetition rate.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

The timing electronics build a histogram of the arrival times of many photons. This histogram represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as the chi-squared value.

Visualizing the Experimental Workflow

The characterization of the photophysical properties of this compound and its derivatives follows a logical experimental workflow. This can be visualized to provide a clear overview of the process.

Caption: Experimental workflow for the synthesis and photophysical characterization of 2,7-disubstituted fluorene derivatives.

This in-depth guide provides a foundational understanding of the photophysical properties of this compound and its derivatives, equipping researchers with the knowledge to synthesize, characterize, and apply these versatile fluorescent materials. The provided data and protocols serve as a valuable resource for the rational design of novel fluorene-based compounds with tailored optical properties for advanced applications.

References

- 1. 20.210.105.67 [20.210.105.67]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.creol.ucf.edu [api.creol.ucf.edu]

- 5. Syntheses and quadratic nonlinear optical properties of 2,7-fluorenylene- and 1,4-phenylene-functionalized o-carboranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Insights into 2,7-Dibromofluorene Oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,7-dibromofluorene oligomers, which are pivotal building blocks for organic electronic materials. This document synthesizes key findings on their electronic and optical properties, supported by detailed experimental and computational protocols, to facilitate further research and development in this field.

Electronic and Optical Properties of this compound Based Oligomers and Polymers

The electronic and optical properties of fluorene-based conjugated materials are central to their function in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting band gap, and the absorption and emission characteristics, are intricately linked to the molecular structure, particularly the nature of substituents at the 9-position of the fluorene ring.

Theoretical calculations, primarily using Density Functional Theory (DFT), have proven invaluable in predicting and understanding these properties. The choice of functional and basis set is critical for achieving accuracy in these predictions. Experimental validation is typically performed using techniques such as cyclic voltammetry (CV) for determining HOMO and LUMO levels, and UV-visible (UV-Vis) and photoluminescence (PL) spectroscopy for characterizing optical absorption and emission.

Below is a summary of representative data for various poly(2,7-fluorene) derivatives, showcasing the tunability of their electronic and optical properties.

| Polymer/Oligomer | Substituent at 9-position | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Absorption λmax (nm, solution) | Emission λmax (nm, solution) | Reference |

| P1 | Dihexyl | -5.38 | -2.41 | 2.97 | 379 | 415 | [1] |

| P2 | Dihexyl (co-p-phenylene) | - | - | - | - | - | [1] |

| P6 | Dihexyl (modified side chain) | -5.76 | -2.80 | 2.96 | - | - | [1] |

| P8 | Dihexyl (co-carbazole) | - | - | - | - | - | [1] |

| P9 | Dihexyl (co-naphthalene) | - | - | - | - | - | [1] |

| P10 | Dihexyl (co-pyridine) | - | - | - | - | - | [1] |

| PF | Dioctyl | - | - | - | - | ~410 | [2] |

Experimental Protocols

Synthesis of Poly(2,7-fluorene) Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a cornerstone for the synthesis of polyfluorene derivatives, enabling the polymerization of this compound monomers with various boronic acid or ester co-monomers.

Materials:

-

2,7-dibromo-9,9-disubstituted-fluorene monomer

-

Appropriate diboronic acid or ester co-monomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., aqueous K₂CO₃ solution (2 M) or CsF)

-

Solvent system (e.g., toluene, THF, or a mixture with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine the 2,7-dibromo-9,9-disubstituted-fluorene monomer, the diboronic acid or ester co-monomer, and the palladium catalyst.

-

Add a degassed solvent system to the flask.[3]

-

Add the aqueous base solution to the reaction mixture.

-

Thoroughly degas the mixture by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to reflux (typically 85-90 °C) under a positive pressure of inert gas and stir vigorously for 24-48 hours.[1][3]

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Dry the polymer under vacuum.

Characterization of Optical Properties: UV-Vis and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopy are fundamental techniques for characterizing the optical properties of conjugated polymers.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorimeter

Procedure for UV-Vis Spectroscopy:

-

Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or THF).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) corresponds to the π-π* transition of the conjugated backbone.

Procedure for Photoluminescence Spectroscopy:

-

Use the same dilute polymer solution as for UV-Vis spectroscopy.

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum.

-

The wavelength of maximum emission provides information about the color of the emitted light.

Determination of HOMO and LUMO Energy Levels: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Instrumentation:

-

Potentiostat/Galvanostat system

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate (Bu₄NClO₄) in anhydrous acetonitrile)

Procedure:

-

Coat a thin film of the polymer onto the working electrode.

-

Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode in the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas.

-

Perform the cyclic voltammetry measurement by scanning the potential at a constant rate (e.g., 50 mV/s).[1]

-

From the resulting voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.)

-

Computational Methodologies: Density Functional Theory

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules and materials.

Typical Computational Workflow:

-

Geometry Optimization: The first step is to find the lowest energy structure of the oligomer. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Properties Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular orbital distributions.

-

Optical Properties Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

Choice of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For fluorene-based systems, hybrid functionals such as B3LYP have been shown to provide a good balance between accuracy and computational cost for predicting geometries and electronic properties. For more accurate prediction of excited state properties, long-range corrected functionals like CAM-B3LYP may be employed. Pople-style basis sets, such as 6-31G(d) or larger sets with diffuse and polarization functions (e.g., 6-31+G(d,p)), are commonly used.

Visualizations

Caption: Workflow for theoretical calculations of this compound oligomers.

Caption: Relationship between molecular structure and properties.

References

Methodological & Application

Application Note: Synthesis of 2,7-Dibromofluorene

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,7-Dibromofluorene is a critical intermediate in the synthesis of advanced organic materials and fine chemicals.[1][2] Its rigid, planar structure and the reactive bromine atoms at the 2 and 7 positions make it an ideal building block for creating π-conjugated systems.[3] These systems are integral to the development of materials for organic light-emitting diodes (OLEDs), organic semiconductors, photovoltaic devices, and as additives for photoconductive materials.[1][3] This document provides a detailed protocol for the high-yield synthesis of this compound from fluorene using copper (II) bromide on an alumina support.

Overall Reaction

The synthesis involves the electrophilic aromatic substitution of fluorene, where bromine atoms are selectively added at the 2 and 7 positions of the fluorene core.

Chemical Equation: C₁₃H₁₀ (Fluorene) + 2 Br₂ → C₁₃H₈Br₂ (this compound) + 2 HBr

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol described below. This method is noted for its high efficiency and yield.[4][5]

| Parameter | Value | Reference |

| Reactants | ||

| Fluorene | 1.5 g (9.0 mmol) | [4][5] |

| Copper (II) Bromide | 10 g (44.8 mmol) | [4][5] |

| Neutral Alumina | 20 g | [4][5] |

| Solvent | ||

| Carbon Tetrachloride (CCl₄) | 80 mL (+ 50 mL for washing) | [4][5] |

| Reaction Conditions | ||

| Temperature | Reflux | [4][5] |

| Time | 5 hours | [4][5] |

| Product Yield & Purity | ||

| Theoretical Yield | ~2.92 g | |

| Actual Yield | 2.87 g (98%) | [4][5] |

| Appearance | Pale yellow crystals | [4][5] |

| Melting Point | 159-160 °C | [5] |

Experimental Protocols

This section details the step-by-step methodology for the synthesis, based on established literature procedures.[4][5]

Part 1: Preparation of Copper (II) Bromide on Alumina

The brominating agent is prepared by adsorbing copper (II) bromide onto neutral alumina, which facilitates the reaction.

-

Dissolution: Dissolve 10 g (44.8 mmol) of copper (II) bromide in 100 mL of distilled water.[4][5]

-

Adsorption: To this solution, add 20 g of neutral alumina (~150 mesh).[4][5]

-

Drying: Remove the water under reduced pressure (e.g., using a rotary evaporator or fridge dryer) until a dry, brown powder is obtained.[4][5]

-

Final Drying: Dry the solid powder overnight in a vacuum oven at 90 °C to ensure all moisture is removed.[4]

Part 2: Synthesis of this compound

This is the main bromination reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.5 g (9.0 mmol) of fluorene in 80 mL of carbon tetrachloride (CCl₄).[4][5]

-

Addition of Brominating Agent: Add the 30 g of prepared copper (II) bromide on alumina to the fluorene solution.[4][5]

-

Reaction: Stir the mixture vigorously and heat it to reflux. Maintain the reflux for 5 hours.[4][5]

-

Cooling: After 5 hours, cool the reaction mixture to room temperature.[4][5]

Part 3: Work-up and Purification

The final product is isolated and purified.

-

Filtration: Filter the cooled mixture to remove the solid alumina/copper bromide residue.[4][5]

-

Washing: Wash the collected solid material with an additional 50 mL of CCl₄ to recover any adsorbed product.[4][5]

-

Drying the Organic Phase: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate.[4][5]

-

Solvent Removal: Remove the CCl₄ solvent by rotary evaporation. This will yield the crude product as yellow solids.[5]

-

Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (5:95 v/v) to obtain pure, pale yellow crystals of this compound.[4][5]

Visualized Workflow and Logic

The following diagrams illustrate the key steps and logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,7-Dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of 2,7-dibromofluorene, a key intermediate in the synthesis of advanced organic materials, through recrystallization and column chromatography.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon widely used as a building block in the synthesis of conjugated polymers and other organic electronic materials. The purity of this compound is critical for achieving desired material properties and performance. This application note details two common and effective purification techniques: recrystallization and column chromatography.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₈Br₂ |

| Molar Mass | 324.01 g/mol |

| Melting Point | 164-166 °C[1] |

| Appearance | White to off-white or yellow solid/crystals[2] |

Safety Information:

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work in a well-ventilated fume hood.[1][2]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[1] |

Purification by Recrystallization